molecular formula C20H29B2NO4 B3031995 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 919119-72-5

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No. B3031995
CAS RN: 919119-72-5
M. Wt: 369.1 g/mol
InChI Key: PVELYJHNTSSSOF-UHFFFAOYSA-N
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Description

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, commonly referred to as 2,7-DTI, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that can be used to study the structure and function of proteins and other molecules. Its unique structure allows it to bind to a variety of proteins and other molecules, making it a useful tool for studying their interactions. 2,7-DTI has been used in a variety of fields, including biochemistry, pharmacology, and cell biology.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound has been synthesized through various methods, including electrophilic substitution, Vilsmeier reaction, bromination, and coupling reactions. Such methods contribute to the development of near-infrared fluorescence probes that include indole, enhancing research in fluorescence imaging and sensing technologies (Shen You-min, 2014).

  • Characterization of Molecular Structure : Its molecular structure has been characterized using techniques like 1H NMR and IR, which are essential in confirming the identity and purity of synthesized compounds in chemical research (Shen You-min, 2014).

Applications in Materials Science

  • Electron Transport Materials : This compound has been used in the synthesis of electron transport materials (ETMs), indicating its potential in the field of materials science, particularly in the development of new electronic devices (Zha Xiangdong et al., 2017).

  • Semiconducting Polymers : It has been utilized for synthesizing semiconducting polymers. These polymers have significant applications in electronics, particularly in the creation of high-performance semiconducting devices (K. Kawashima et al., 2013).

  • High-Molecular-Weight Polymers : The compound has been used to improve solubility and molecular weight of polymers like polycarbazoles, which have applications in various fields including organic electronics (Yaqin Fu & Zhishan Bo, 2005).

Advanced Analytical Techniques

  • Mass Spectroscopy Analysis : This compound has been analyzed using techniques like EI and ESI mass spectrography, providing a basis for structure identification in the field of analytical chemistry (Hou Qiong, 2002).

Catalysis and Organic Synthesis

  • Palladium-Catalyzed Suzuki Coupling : The compound has been used in palladium-catalyzed Suzuki coupling methods, indicating its role in facilitating chemical reactions used in organic synthesis (I. Mkhalid et al., 2012).

  • Trityl Chloride Catalysis : In the synthesis of bis(indolyl)methanes, this compound has been used in reactions catalyzed by trityl chloride, showcasing its utility in organic chemistry for synthesizing biologically active molecules (A. Khalafi‐Nezhad et al., 2008).

Photophysical and Electrochemical Properties

  • Polyfluorenes and Photoluminescence : It has been used in the synthesis of polyfluorenes, contributing to research on materials with unique photophysical properties, which are useful in optoelectronic devices (M. Ranger et al., 1997).

  • Luminescent Copolymers : The compound is instrumental in the creation of luminescent copolymers, indicating its role in developing materials with specific optical properties for applications in light-emitting devices (C. Cheon et al., 2005).

properties

IUPAC Name

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29B2NO4/c1-17(2)18(3,4)25-21(24-17)14-11-9-10-13-12-15(23-16(13)14)22-26-19(5,6)20(7,8)27-22/h9-12,23H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVELYJHNTSSSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648083
Record name 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919119-72-5
Record name 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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